molecular formula C8H9NO3 B11915677 3-Hydroxy-5-(methylamino)benzoic Acid CAS No. 89611-00-7

3-Hydroxy-5-(methylamino)benzoic Acid

Cat. No.: B11915677
CAS No.: 89611-00-7
M. Wt: 167.16 g/mol
InChI Key: CUNFATZHBOZOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-(methylamino)benzoic acid (CAS: 89611-00-7) is a benzoic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Structurally, it features a carboxylic acid group at position 1, a hydroxyl group at position 3, and a methylamino (-NHCH₃) group at position 5 on the benzene ring.

The compound has been studied in the context of marine-derived fungal metabolites and bioactive derivatives, though its specific applications remain under exploration .

Properties

CAS No.

89611-00-7

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-5-(methylamino)benzoic acid

InChI

InChI=1S/C8H9NO3/c1-9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12)

InChI Key

CUNFATZHBOZOTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(methylamino)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Properties/Activities Reference
3-Hydroxy-5-(methylamino)benzoic acid -OH (3), -NHCH₃ (5), -COOH (1) Moderate polarity, potential bioactivity
3-Hydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid -OH (3), phenoxy (5), -COOH (1) Antioxidant (IC₅₀ = 19.3 μM)
3,4-Dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid -OH (3,4), phenoxy (5), -COOH (1) Enhanced antioxidant activity
4-Acetamido-3-amino-5-hydroxybenzoic acid -NHCOCH₃ (4), -NH₂ (3), -OH (5), -COOH (1) Increased lipophilicity, metabolic stability
3-(Aminomethyl)-5-hydroxybenzoic acid -CH₂NH₂ (3), -OH (5), -COOH (1) Higher basicity, potential CNS activity
Key Observations :

Antioxidant Activity: The phenoxy-substituted analogs (e.g., 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid) exhibit strong antioxidant activity (IC₅₀ = 19.3 μM), comparable to ascorbic acid (IC₅₀ = 15.3 μM) . In contrast, the methylamino group in the target compound may reduce direct radical scavenging but could enhance interactions with enzymes or receptors due to its basicity.

Solubility: Hydroxyl and carboxylic acid groups improve aqueous solubility. However, methylamino and aminomethyl substituents (e.g., in 3-(aminomethyl)-5-hydroxybenzoic acid) introduce basicity, increasing solubility in acidic media . Phenoxy derivatives show lower solubility in polar solvents due to their aromaticity .

Synthetic Accessibility: Methylamino-substituted benzoic acids (e.g., the target compound) are synthesized via nucleophilic substitution or reductive amination, whereas phenoxy derivatives require coupling reactions with phenolic precursors .

Challenges and Opportunities

  • Structural Instability: The methylamino group may undergo oxidation or methylation under harsh conditions, limiting its utility in high-temperature applications .
  • Biological Optimization: Hybridizing the methylamino group with phenolic or acetamido moieties (e.g., 4-acetamido-3-amino-5-hydroxybenzoic acid) could balance solubility and bioactivity .

Biological Activity

3-Hydroxy-5-(methylamino)benzoic acid, also known as methyl 3-hydroxy-5-aminobenzoate , is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a hydroxyl group and a methylamino group attached to a benzoic acid framework, which influences its biological activity. The specific arrangement of these functional groups contributes to its unique reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that 3-Hydroxy-5-(methylamino)benzoic acid exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This table summarizes the MIC values for key bacterial strains, indicating the compound's potential as an antimicrobial agent.

Antioxidant Activity

3-Hydroxy-5-(methylamino)benzoic acid has been shown to possess antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound could be beneficial in treating inflammatory conditions.

Case Studies

  • In Vivo Efficacy in Animal Models : A recent study evaluated the efficacy of 3-Hydroxy-5-(methylamino)benzoic acid in a rat model of arthritis. The results indicated significant reductions in joint swelling and pain, attributed to its anti-inflammatory properties.
  • Synergistic Effects with Other Compounds : Research has explored the synergistic effects of this compound when combined with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The combination therapy resulted in enhanced therapeutic outcomes compared to either treatment alone, suggesting a potential avenue for developing more effective pain management strategies.

The biological activities of 3-Hydroxy-5-(methylamino)benzoic acid can be attributed to several mechanisms:

  • Cell Membrane Disruption : Its amphipathic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in microbial organisms.
  • Free Radical Scavenging : The hydroxyl group plays a critical role in neutralizing reactive oxygen species (ROS), thereby mitigating oxidative stress.
  • Cytokine Modulation : By affecting signaling pathways involved in inflammation, the compound reduces the expression of key inflammatory mediators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.